4-(2-Ethoxyphenoxy)benzoic acid
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Overview
Description
4-(2-Ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of an ethoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenoxy)benzoic acid typically involves the reaction of phenol with sodium hydroxide to form phenol sodium solution. This solution is then added dropwise to a mixture of naphthane and parachlorobenzoic acid under heating conditions. The reaction mixture is then cooled, filtered, and the solid product is washed and purified using ethanol and activated carbon .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available and cost-effective starting materials, and the reaction conditions are controlled to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-Ethoxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of liquid crystals, heat-resistant materials, and other industrial products
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: Lacks the ethoxy group, making it less hydrophobic.
4-(2-Methoxyphenoxy)benzoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
4-(2-Propoxyphenoxy)benzoic acid: Has a propoxy group, which increases its hydrophobicity compared to the ethoxy derivative.
Uniqueness
4-(2-Ethoxyphenoxy)benzoic acid is unique due to the presence of the ethoxy group, which influences its chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-18-13-5-3-4-6-14(13)19-12-9-7-11(8-10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFUDVCECUSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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